Cas no 86-25-9 (Benzenamine,N-octyl-N-phenyl-)

Benzenamine,N-octyl-N-phenyl- structure
Benzenamine,N-octyl-N-phenyl- structure
Product Name:Benzenamine,N-octyl-N-phenyl-
CAS No:86-25-9
MF:C20H27N
MW:281.435085535049
CID:723718
PubChem ID:66575
Update Time:2025-04-19

Benzenamine,N-octyl-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-octyl-N-phenyl-
    • N-octyl-N-phenylaniline
    • Diphenylamine,octyl- (6CI,7CI)
    • Octylamine, N,N-diphenyl- (8CI)
    • Monooctyldiphenylamine
    • N,N-Diphenyloctylamine
    • N-Octyldiphenylamine
    • Nocrac AD-F
    • Octyldiphenylamine
    • UNII-8EKR2AS59F
    • 86-25-9
    • DTXSID1052583
    • SCHEMBL60682
    • Q27270260
    • 8EKR2AS59F
    • NS00039117
    • EINECS 201-658-3
    • RQVGZVZFVNMBGS-UHFFFAOYSA-N
    • Octyl diphenylamine
    • Inchi: 1S/C20H27N/c1-2-3-4-5-6-13-18-21(19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3
    • InChI Key: RQVGZVZFVNMBGS-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1)(C1C=CC=CC=1)CCCCCCCC

Computed Properties

  • Exact Mass: 281.214
  • Monoisotopic Mass: 281.214
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 9
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2A^2
  • XLogP3: 7

Experimental Properties

  • Density: 0.971
  • Boiling Point: 395°C at 760 mmHg
  • Flash Point: 172.4°C
  • Refractive Index: 1.553
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